molecular formula C17H19NO7S3 B2425123 ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-04-9

ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B2425123
CAS RN: 866051-04-9
M. Wt: 445.52
InChI Key: GRUAZVKGZSHIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C17H19NO7S3 and its molecular weight is 445.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can be synthesized through various techniques. One method involves the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, yielding these compounds in low yields. They can also be obtained by hydrogenating ethyl 2H-1,4-benzoxazine-3-carboxylate (Mayer, Arrault, Guillaumet, & Mérour, 2001).
  • Chemical Reactivity and Formation : The reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane leads to the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, demonstrating its reactivity and potential for chemical modifications (Štefanić et al., 2001).

Potential Applications

  • Antibacterial Properties : Compounds like ethyl 6-ethylsulfonyl-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate show promising antibacterial activity. The synthesis of similar compounds, such as 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, and their testing for antibacterial activity, highlights the potential application of these compounds in developing new antibacterial agents (Gein, Rassudikhina, & Voronina, 2006).
  • Cancer Research : These compounds have been explored in cancer research, particularly in the synthesis of libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. This research aims to identify potential therapeutic compounds that exhibit cytotoxicity against cancer cells, demonstrating their significance in oncological pharmacology (Lin et al., 2016).

properties

IUPAC Name

ethyl 6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S3/c1-3-24-17(19)15-11-18(28(22,23)16-6-5-9-26-16)13-10-12(27(20,21)4-2)7-8-14(13)25-15/h5-10,15H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAZVKGZSHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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